2-Amino-3-bromobenzenesulfonamide

Synthetic Chemistry Medicinal Chemistry Heterocycle Synthesis

2-Amino-3-bromobenzenesulfonamide (CAS 339365-12-7) is a bifunctional aromatic sulfonamide characterized by a 2-amino group and a 3-bromo substituent on the benzene ring. With a molecular formula of C6H7BrN2O2S and a molecular weight of 251.1 g/mol, it serves primarily as a key synthetic intermediate rather than an active pharmaceutical ingredient.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1
CAS No. 339365-12-7
Cat. No. B2994655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromobenzenesulfonamide
CAS339365-12-7
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)N)S(=O)(=O)N
InChIInChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyBVUHMJUCTZMRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromobenzenesulfonamide (CAS 339365-12-7): Baseline Properties and Sourcing Overview


2-Amino-3-bromobenzenesulfonamide (CAS 339365-12-7) is a bifunctional aromatic sulfonamide characterized by a 2-amino group and a 3-bromo substituent on the benzene ring . With a molecular formula of C6H7BrN2O2S and a molecular weight of 251.1 g/mol, it serves primarily as a key synthetic intermediate rather than an active pharmaceutical ingredient [1]. The compound is commercially available from several reputable vendors with reported purities typically ranging from 95% to 97%, indicating it is a standard-grade research chemical .

Why 2-Amino-3-bromobenzenesulfonamide (CAS 339365-12-7) Cannot Be Interchanged with Generic Analogs


The specific substitution pattern of 2-Amino-3-bromobenzenesulfonamide is critical for its synthetic utility and cannot be generalized across other halogenated or aminobenzenesulfonamide isomers. The ortho-relationship between the amino group and the sulfonamide moiety enables the formation of the 1,2,4-benzothiadiazine 1,1-dioxide core, a privileged pharmacophore, via intramolecular cyclization [1]. In contrast, isomeric variations, such as the 4-amino-3-bromo isomer, are primarily studied as carbonic anhydrase inhibitors and lack this specific cyclization pathway [2]. Furthermore, the presence of the bromine atom is not merely a heavy atom addition; it is a functional handle for subsequent cross-coupling reactions, and its reactivity can be markedly different from other halogens (e.g., iodo) in certain contexts [3]. Therefore, substituting this compound with a generic or isomeric sulfonamide will almost certainly fail to yield the intended synthetic intermediate or functional material, as the specific reactivity profile is tied to its precise molecular architecture.

Quantitative Evidence for Differentiating 2-Amino-3-bromobenzenesulfonamide (CAS 339365-12-7) from Its Analogs


Unique Synthetic Access to 1,2,4-Benzothiadiazine Dioxides via Intramolecular Cyclization

A direct, head-to-head comparison of synthetic utility is not explicitly published, but the specific ortho-amino-sulfonamide architecture of 2-amino-3-bromobenzenesulfonamide is a prerequisite for the synthesis of the 1,2,4-benzothiadiazine 1,1-dioxide pharmacophore. The 3-bromo group is essential for an initial cross-coupling step, followed by intramolecular N-arylation to form the cyclic sulfonamide [1]. In contrast, the 4-amino-3-bromo isomer cannot undergo this cyclization and is instead evaluated as a direct enzyme inhibitor [2].

Synthetic Chemistry Medicinal Chemistry Heterocycle Synthesis

Comparative Physicochemical Properties: LogP and Polar Surface Area

Calculated physicochemical properties provide a basis for differentiating the compound from close analogs. While experimental data is absent, computed values for 2-Amino-3-bromobenzenesulfonamide include a LogP of 1.73 and a TPSA of 86.18 Ų . For comparison, its regioisomer 4-amino-3-bromobenzenesulfonamide has a reported experimental LogP of 0.78, indicating it is significantly more hydrophilic [1]. This difference, although derived from computational versus experimental sources, suggests a measurable divergence in key ADME-related properties.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Boiling Point Comparison with the Non-Aminated 2-Bromo Analog

The presence of the 2-amino group in the target compound significantly alters its physical properties compared to its non-aminated analog, 2-bromobenzenesulfonamide. The target compound has a predicted boiling point of 425.6 ± 55.0 °C at 760 mmHg [1], while the non-aminated analog has a predicted boiling point of 374.5 ± 44.0 °C at 760 mmHg . This difference of approximately 51°C is a quantifiable metric for distinguishing the two compounds and has practical implications for their handling and purification.

Synthetic Chemistry Purification Physical Properties

2-Amino-3-bromobenzenesulfonamide (CAS 339365-12-7): Optimal Research and Industrial Application Scenarios


Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxide Libraries for Drug Discovery

The primary and most valuable application for 2-Amino-3-bromobenzenesulfonamide is as a key starting material for the construction of 1,2,4-benzothiadiazine 1,1-dioxide scaffolds [1]. This heterocyclic core is a privileged pharmacophore found in numerous bioactive molecules, including antihypertensives, diuretics, and AMPA receptor modulators. The 3-bromo substituent serves as an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the rapid diversification of the core structure. The ortho-amino group then participates in an intramolecular cyclization to form the fused 1,1-dioxide ring system. This application scenario is ideal for medicinal chemistry groups focused on hit-to-lead optimization and the generation of novel chemical entities.

Precursor for Benzosultam Synthesis via Cross-Coupling Cyclization Cascades

In addition to benzothiadiazines, 2-Amino-3-bromobenzenesulfonamide can be utilized in the synthesis of benzosultams, another important class of sulfonamide-containing heterocycles [2]. A common strategy involves a one-pot Sonogashira coupling with a terminal alkyne, followed by a base-mediated or metal-catalyzed intramolecular cyclization onto the sulfonamide nitrogen. The bromine atom is essential for the initial cross-coupling step. This tandem process is highly efficient for generating molecular complexity and is particularly useful for researchers exploring the chemical space around cyclic sulfonamides, which are known for their biological activities and unique physicochemical properties.

Preparation of Ortho-Amino Functionalized Sulfonamide Building Blocks

Beyond its use in cyclization reactions, 2-Amino-3-bromobenzenesulfonamide can serve as a general-purpose building block for introducing an ortho-amino, meta-bromo-substituted sulfonamide motif into larger molecules . The presence of both a nucleophilic amine and an electrophilic aryl bromide allows for orthogonal functionalization strategies. For instance, the amine can be selectively acylated, alkylated, or converted to a diazonium salt, while the bromide can undergo subsequent metal-catalyzed transformations. This dual reactivity makes it a versatile tool for organic chemists requiring a specific substitution pattern that is not readily accessible from other, less functionalized starting materials.

Research Tool in Comparative Reactivity and Physical Property Studies

As evidenced in Section 3, 2-Amino-3-bromobenzenesulfonamide offers a distinct physicochemical and reactivity profile compared to its regioisomers and non-aminated analogs [3]. This makes it a valuable model compound for academic and industrial research groups studying the impact of specific substitution patterns on reaction outcomes, physical properties (e.g., LogP, boiling point), and biological activity. The quantifiable differences in properties like LogP (1.73 vs. 0.78 for the 4-amino isomer) can be leveraged to probe structure-property relationships (SPR) and inform the design of new molecules with optimized characteristics.

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